N-Acetyldopamine dimer-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

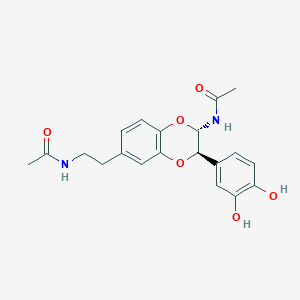

N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |

InChI |

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |

InChI Key |

MXCCEJSRHCXZMV-UXHICEINSA-N |

Isomeric SMILES |

CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyldopamine Dimer-1: A Comprehensive Technical Guide on its Discovery, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine dimer-1, a naturally occurring benzodioxane derivative, has emerged as a molecule of significant interest in the scientific community. Initially identified as a component of the sclerotized insect cuticle, this compound and its stereoisomers have since been isolated from various traditional medicinal sources, including the cast-off shell of the cicada (Periostracum Cicadae)[1][2]. Extensive research has revealed a range of potent biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, making it a promising candidate for further investigation in drug discovery and development[3][4][5]. This technical guide provides an in-depth overview of the discovery, structural elucidation, and key biological activities of this compound, supplemented with detailed experimental protocols and data presented for scientific reference.

Discovery and Structural Elucidation

This compound is a 2-(3',4'-dihydroxyphenyl)-1,4-benzodioxane derivative[2][6]. Its discovery is rooted in the study of insect cuticles and traditional Chinese medicine. Bioassay-guided fractionation of extracts from sources like Periostracum Cicadae and the edible grasshopper Oxya chinensis sinuosa led to the isolation of several N-acetyldopamine dimers[1][3]. These compounds often exist as enantiomeric mixtures, which can be separated using chiral-phase High-Performance Liquid Chromatography (HPLC)[3].

The structural characterization of this compound and its isomers has been accomplished through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)[3][7]. The absolute configurations of the enantiomers have been determined using electronic circular dichroism and Mosher's esterification analysis[3][5].

Chemical Structure

The core structure of this compound features a 1,4-benzodioxane (B1196944) ring system. The specific compound often referred to in literature is (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane[1][4].

Molecular Formula: C₂₀H₂₂N₂O₆[6] Molecular Weight: 386.40 g/mol [6]

Spectroscopic Data

The structural elucidation of N-Acetyldopamine dimers relies heavily on NMR and MS data. While specific spectral data for "dimer-1" is spread across various publications focusing on different isomers, a general representation of the type of data collected is provided below.

Table 1: Representative Spectroscopic Data for N-Acetyldopamine Dimer Characterization

| Parameter | Description | Reference |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. Key signals include those for the aromatic protons, the protons on the benzodioxane ring, and the acetyl and ethylamino groups. | [3][7][8] |

| ¹³C NMR | Determines the types of carbon atoms present in the molecule. | [7][8] |

| HMBC | (Heteronuclear Multiple Bond Correlation) A 2D NMR technique used to identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different parts of the molecule. | [7][8] |

| ESI-TOF-HR-MS | (Electrospray Ionization - Time of Flight - High-Resolution Mass Spectrometry) Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. | [8] |

Experimental Protocols

Isolation and Purification of N-Acetyldopamine Dimers

The following is a generalized workflow for the isolation and purification of N-Acetyldopamine dimers from natural sources, based on methodologies described in the literature[1][3].

Methodology:

-

Extraction: The dried and powdered source material (e.g., Periostracum Cicadae) is extracted with a solvent such as 90% ethanol at room temperature. The extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The resulting fractions are then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate the components based on polarity.

-

Purification: Fractions containing the dimers of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Enantiomer Separation: As N-Acetyldopamine dimers are often isolated as racemic mixtures, the individual enantiomers are separated by chiral-phase HPLC[3].

-

Structural Elucidation: The structures of the purified compounds are determined using mass spectrometry and 1D/2D NMR spectroscopy[3].

Surface Plasmon Resonance (SPR) Analysis

SPR analysis is employed to study the direct binding of this compound to its protein targets, such as TLR4-MD2[4].

Methodology:

-

Immobilization: The target protein (e.g., TLR4-MD2) is dissolved in a sodium acetate buffer (pH 4.5) and immobilized on a CM5 sensor chip using an amine-coupling method.

-

Binding Analysis: this compound, dissolved in a phosphate-buffered saline (PBS) solution containing a small percentage of DMSO, is injected over the sensor surface.

-

Data Acquisition: The association and dissociation of the dimer to the protein are monitored in real-time. The data is analyzed to determine binding kinetics.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its enantiomers sometimes displaying markedly different efficacies[3].

Neuroprotective and Antioxidant Effects

One of the most significant activities of certain N-Acetyldopamine dimer enantiomers is their neuroprotective effect against cytotoxicity in neuronal cells[3][5]. This protection is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant defenses[3]. The active enantiomer has been shown to reduce intracellular and mitochondrial reactive oxygen species (ROS) and increase glutathione (B108866) levels[3][5].

Anti-inflammatory Effects

This compound has also been demonstrated to possess significant anti-inflammatory properties[1][4][9]. It can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells[1][4]. This anti-inflammatory action is mediated through the inhibition of key signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB and the NLRP3/Caspase-1 inflammasome pathways[4].

Antithrombotic Activity

Some N-Acetyldopamine dimers have been identified as novel antithrombotic compounds, exhibiting both Factor Xa (FXa) inhibition and antiplatelet aggregation activity with a low bleeding risk[3].

Table 2: Summary of Biological Activities of N-Acetyldopamine Dimers

| Activity | Model System | Key Findings | Reference |

| Neuroprotection | Rotenone-induced cytotoxicity in SH-SY5Y cells | Enantiomer 1a showed significant neuroprotective effects, while 1b was inactive. | [3][5] |

| Antioxidant | SH-SY5Y cells | Attenuated oxidative stress by reducing ROS and elevating glutathione levels via Nrf2 activation. | [3][5] |

| Anti-inflammatory | LPS-induced RAW264.7 macrophages and BV-2 microglia | Inhibited production of NO, ROS, TNF-α, IL-6, and IL-1β. | [1][4] |

| Antithrombotic | In vitro and in vivo (mice) | Inhibited FXa and platelet aggregation with a low bleeding risk. | [3] |

| Molecular Target Binding | Surface Plasmon Resonance | Directly binds to the TLR4-MD2 complex. | [4] |

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with multifaceted therapeutic potential. The enantioselective nature of their biological activities underscores the importance of stereochemistry in drug design and development[3]. The elucidation of their mechanisms of action, particularly the modulation of the Nrf2 and TLR4/NF-κB pathways, provides a solid foundation for further research.

Future investigations should focus on the synthesis of these dimers and their analogs to improve potency and selectivity, as well as comprehensive preclinical studies to evaluate their efficacy and safety in various disease models. The development of stereochemically defined neuroprotective and anti-inflammatory agents based on the N-Acetyldopamine dimer scaffold holds considerable promise for the treatment of neurodegenerative diseases and other inflammatory conditions.

References

- 1. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optically active N-acetyldopamine dimer of the crude drug "Zentai," the cast-off shell of the Cicada, Cryptotympana sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 315188-82-0 | MCE [medchemexpress.cn]

- 7. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith [mdpi.com]

- 8. researcherslinks.com [researcherslinks.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of N-Acetyldopamine Dimer-1 in Insect Cuticle Sclerotization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect cuticle sclerotization is a vital physiological process responsible for the hardening and stabilization of the exoskeleton. This intricate process involves the cross-linking of cuticular proteins and chitin (B13524), mediated by reactive quinones derived from catecholamine precursors. Among these precursors, N-acetyldopamine (NADA) plays a crucial role, particularly in the formation of colorless and rigid cuticles. A key intermediate and product in this pathway is N-acetyldopamine dimer-1, a benzodioxane-type dimer formed through the enzymatic oxidation of NADA. This technical guide provides an in-depth exploration of the role of this compound in insect cuticle sclerotization, detailing the biochemical pathways, enzymatic catalysis, and the resulting biomechanical properties of the cuticle. It also presents detailed experimental protocols for the study of these processes and summarizes key quantitative data to facilitate further research and the development of novel insecticides targeting this essential pathway.

Introduction to Insect Cuticle Sclerotization

The insect cuticle is a complex, multi-layered structure that serves as an exoskeleton, providing physical support, protection against predators and pathogens, and preventing desiccation.[1] Following each molt, the newly formed cuticle is soft and pliable. To achieve its characteristic rigidity and hardness, it undergoes a process called sclerotization or tanning.[2] This process involves the covalent cross-linking of cuticular proteins and chitin chains, resulting in a highly durable and insoluble composite material.[3]

The primary sclerotizing agents are quinones, which are highly reactive electrophilic molecules generated from the oxidation of catechols, such as N-acetyldopamine (NADA) and N-β-alanyldopamine (NBAD).[4] The specific catecholamine precursor used significantly influences the properties of the resulting cuticle. Sclerotization involving NADA typically leads to a colorless and stiff cuticle, whereas NBAD is associated with the formation of brown, more flexible cuticles.[5]

The Formation and Structure of this compound

This compound is a significant product of the NADA-mediated sclerotization pathway. Its formation is a multi-step process initiated by the enzymatic oxidation of NADA.

Structure:

This compound, with the CAS number 315188-82-0, is chemically identified as N-(2-((2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydrobenzo[b][6][7]dioxin-6-yl)ethyl)acetamide.[8] It is a benzodioxane-type dimer, characterized by a central 1,4-benzodioxane (B1196944) ring system formed from the coupling of two NADA molecules.

Biochemical Pathway of this compound Formation

The synthesis of this compound is a critical branch of the broader sclerotization pathway. The key steps are outlined below and illustrated in the accompanying diagram.

-

Oxidation of N-Acetyldopamine (NADA): The process begins with the oxidation of NADA to its corresponding o-quinone. This reaction is primarily catalyzed by laccases (EC 1.10.3.2), a class of multicopper oxidases present in the insect cuticle.[1][6] Phenoloxidases can also contribute to this step.

-

Formation of Quinone Methide: The NADA-o-quinone can then isomerize to form a highly reactive quinone methide intermediate.

-

Dimerization: The quinone methide can then react with another molecule of NADA or its quinone derivative in a coupling reaction to form the stable benzodioxane ring structure of this compound.

Role in Cuticle Cross-Linking

While the formation of this compound is a significant event, the primary role of NADA oxidation in sclerotization is the generation of reactive quinones and quinone methides that cross-link cuticular proteins and chitin.[4] These reactive intermediates form covalent bonds with nucleophilic amino acid residues (such as lysine (B10760008) and histidine) on adjacent protein chains, creating a rigid and insoluble network.[9]

This compound itself can be considered a stable end-product of a side reaction. However, its presence is indicative of active NADA-mediated sclerotization. It is also plausible that oligomers larger than dimers are formed, further contributing to the complexity and stability of the cuticular matrix.

Quantitative Data

The efficiency and outcome of sclerotization are dependent on various factors, including enzyme kinetics and the concentration of precursors.

Table 1: Enzyme Kinetics of Laccase with N-Acetyldopamine (NADA)

| Enzyme Source | Recombinant/Endogenous | Km (mM) | kcat (min-1) | Reference |

| Manduca sexta Laccase-2 | Full-length recombinant | 0.46 | 100 | [1][6] |

| Manduca sexta Laccase-2 | Truncated recombinant | 0.43 | 80 | [1][6] |

| Manduca sexta Laccase-2 | Endogenous cuticular | 0.63 | 290 | [1][6] |

Table 2: Optimal Conditions for In Vitro Cuticular Protein Polymerization

| Protein | Precursor | Enzyme | Optimal Protein Conc. (mM) | Optimal Precursor Conc. (mM) | Optimal Enzyme Conc. (U/µl) | Reference |

| MsCP36 (Manduca sexta) | NBAD | Fungal Laccase | 0.3 | 7.4 | 1.0 | [10] |

Note: While this data is for NBAD, it provides a valuable starting point for optimizing NADA-mediated polymerization assays.

Table 3: Mechanical Properties of Sclerotized Insect Cuticle

| Property | Resilin | Soft Cuticle | Sclerotized Cuticle | Reference |

| Young's Modulus | ~1 MPa | 1 kPa - 50 MPa | 1 - 20 GPa | [11] |

| Vicker's Hardness | - | - | 25 - 80 kgf/mm² | [11] |

| Density | - | - | 1 - 1.3 kg/m ³ | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound and the broader process of cuticle sclerotization.

Laccase Activity Assay with N-Acetyldopamine (NADA)

This protocol is adapted from studies on Manduca sexta laccase-2.[6]

Materials:

-

Purified laccase enzyme

-

N-acetyldopamine (NADA) monohydrate

-

100 mM Sodium citrate (B86180) buffer, pH 5.0

-

Spectrophotometer capable of reading at 470 nm

Procedure:

-

Prepare a stock solution of NADA in the sodium citrate buffer.

-

Set up the reaction mixture in a cuvette containing:

-

100 mM Sodium citrate buffer, pH 5.0

-

NADA to a final concentration of 1 mM

-

-

Initiate the reaction by adding a known amount of purified laccase (e.g., 0.5 µg).

-

Immediately monitor the increase in absorbance at 470 nm, which corresponds to the formation of NADA-quinone.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

In Vitro Sclerotization of Recombinant Cuticular Protein

This protocol is based on the methods used for cross-linking recombinant cuticular proteins.[10]

Materials:

-

Purified recombinant cuticular protein (e.g., MsCP36)

-

N-acetyldopamine (NADA)

-

Laccase (fungal or recombinant insect)

-

100 mM Sodium bicarbonate buffer, pH 8.3

-

SDS-PAGE reagents and equipment

Procedure:

-

Prepare a reaction mixture containing:

-

Recombinant cuticular protein (e.g., 0.2-0.3 mM)

-

NADA (e.g., 7-8 mM)

-

Laccase (e.g., 1.0 U/µl)

-

100 mM Sodium bicarbonate buffer, pH 8.3

-

-

Incubate the reaction mixture at 30°C for a set time course (e.g., 0, 30, 60, 90 minutes).

-

At each time point, take an aliquot of the reaction mixture and stop the reaction by adding SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples for 5-10 minutes.

-

Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight oligomers and polymers, which indicates cross-linking.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

HPLC-MS Analysis of N-Acetyldopamine Dimers

This protocol provides a general framework for the analysis of NADA and its dimers. Specific parameters may need to be optimized based on the available instrumentation.

Materials:

-

Reaction mixture from in vitro sclerotization or cuticular extracts

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (HPLC-grade)

-

C18 reverse-phase HPLC column

-

HPLC system coupled to a mass spectrometer (MS)

Procedure:

-

Sample Preparation:

-

Stop the enzymatic reaction by adding an equal volume of acetonitrile.

-

Centrifuge the sample to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Use a gradient elution, for example, starting with a low percentage of B and gradually increasing to elute more hydrophobic compounds.

-

Set the flow rate and column temperature as appropriate for the column dimensions.

-

-

MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform a full scan to identify the molecular ions of NADA and its potential dimers. The expected m/z for protonated this compound (C₂₀H₂₂N₂O₆) would be approximately 387.15.

-

For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

-

Implications for Drug Development

The enzymes involved in the NADA sclerotization pathway, particularly laccases, represent promising targets for the development of novel insecticides. Inhibiting these enzymes would disrupt cuticle formation, leading to insects with soft, non-functional exoskeletons that are unable to survive. The detailed understanding of the structure of this compound and other intermediates can aid in the rational design of specific and potent enzyme inhibitors.

Conclusion

This compound is a key molecular entity in the complex process of insect cuticle sclerotization. Its formation through the laccase-mediated oxidation of NADA is an integral part of the biochemical cascade that leads to the cross-linking of cuticular components. The study of this dimer and its formation pathway provides valuable insights into the fundamental mechanisms of insect exoskeleton development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate this critical process and to explore its potential as a target for the development of next-generation pest control agents.

References

- 1. Characterization of endogenous and recombinant forms of laccase-2, a multicopper oxidase from the tobacco hornworm, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect Cuticle Sclerotization | Annual Reviews [annualreviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Model reactions for insect cuticle sclerotization: cross-linking of recombinant cuticular proteins upon their laccase-catalyzed oxidative conjugation with catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of endogenous and recombinant forms of laccase-2, a multicopper oxidase from the tobacco hornworm, Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deque Color Contrast Analyzer [dequeuniversity.com]

- 8. This compound 315188-82-0 | MCE [medchemexpress.cn]

- 9. tpgi.com [tpgi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Biological Screening of N-Acetyldopamine Dimer-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of N-Acetyldopamine dimer-1 (NADD), a natural compound with demonstrated neuroprotective, antioxidant, and anti-inflammatory properties. This document outlines the key biological activities, presents available quantitative data in a structured format, offers detailed experimental protocols for the conducted assays, and visualizes the implicated signaling pathways.

Core Biological Activities

This compound has been identified as a promising bioactive molecule with a range of therapeutic potentials. Primarily isolated from traditional medicinal sources such as Isaria cicadae and Periostracum Cicadae, its biological evaluation has revealed significant effects in several key areas of pharmacological interest.

Neuroprotection: One of the most significant activities of NADD is its neuroprotective effect. Specifically, the enantiomer 1a has shown marked protection against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease research. This protective effect is linked to the compound's ability to mitigate oxidative stress.[1][2][3]

Antioxidant Activity: NADD exhibits potent antioxidant properties. It has been shown to reduce intracellular and mitochondrial reactive oxygen species (ROS) and elevate levels of glutathione (B108866) (GSH), a critical endogenous antioxidant.[1][2][3] The antioxidant capacity has also been demonstrated through its ability to scavenge free radicals, as indicated in studies mentioning DPPH radical scavenging activity.[4][5]

Anti-inflammatory Effects: The compound has demonstrated significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines, NADD has been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][6][7]

Data Presentation

The following tables summarize the available quantitative data from the preliminary biological screening of this compound.

| Table 1: Anti-inflammatory Activity of this compound in LPS-Stimulated BV-2 Microglia | | :--- | :--- | | Parameter | Observation | | Inhibition of Nitric Oxide (NO) Production | Concentration-dependent | | Inhibition of Interleukin-6 (IL-6) Production | Concentration-dependent | | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production | Concentration-dependent | | Reference |[6] |

| Table 2: Neuroprotective and Antioxidant Activity of this compound Enantiomer 1a | | :--- | :--- | | Assay | Result | | Rotenone-Induced Cytotoxicity in SH-SY5Y cells | Significant neuroprotective effects observed | | Intracellular Reactive Oxygen Species (ROS) Reduction | Attenuated oxidative stress | | Mitochondrial Reactive Oxygen Species (ROS) Reduction | Attenuated oxidative stress | | Glutathione (GSH) Level Elevation | Elevated | | Reference |[1][2][3] |

Signaling Pathways

The biological activities of this compound are mediated through its interaction with key cellular signaling pathways.

1. Nrf2 Signaling Pathway: The neuroprotective and antioxidant effects of the NADD enantiomer 1a are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Nrf2 is a master regulator of the antioxidant response, and its activation by NADD leads to the upregulation of protective antioxidant enzymes. Molecular docking studies suggest that enantiomer 1a interacts strongly with Keap1, the repressor of Nrf2, leading to Nrf2 activation.[1]

2. TLR4/NF-κB and NLRP3/Caspase-1 Signaling Pathways: The anti-inflammatory effects of NADD are mediated by the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear factor kappa-B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/Caspase-1 signaling pathways.[6] NADD has been shown to directly bind to TLR4, thereby inhibiting downstream inflammatory cascades.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of this compound.

Neuroprotective Activity Assay

1. Rotenone-Induced Cytotoxicity Assay in SH-SY5Y Cells

-

Objective: To evaluate the protective effect of this compound against rotenone-induced cell death in a human neuroblastoma cell line.

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce cytotoxicity by adding a final concentration of rotenone (B1679576) (e.g., 1 µM) to the wells, excluding the control group.

-

Incubate the plates for 24-48 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Antioxidant Activity Assays

2. Intracellular Reactive Oxygen Species (ROS) Measurement

-

Objective: To quantify the effect of this compound on intracellular ROS levels.

-

Procedure:

-

Seed cells (e.g., SH-SY5Y or BV-2) in 96-well black, clear-bottom plates.

-

Treat the cells with this compound and/or an oxidizing agent (e.g., H2O2 or LPS).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), by incubating them in a serum-free medium containing the probe.

-

After incubation, wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

-

Express the results as a percentage of the control or as fold change.

-

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To assess the free radical scavenging capacity of this compound.

-

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

In a 96-well plate, add various concentrations of this compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

A control containing the solvent and DPPH is also measured.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

-

Anti-inflammatory Activity Assays

4. Nitric Oxide (NO) Production Assay

-

Objective: To measure the inhibitory effect of this compound on NO production in stimulated macrophages.

-

Cell Culture: RAW 264.7 or BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. Mix the supernatant with Griess reagents A and B.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

5. NF-κB Activation Assay

-

Objective: To determine the effect of this compound on the activation of the NF-κB transcription factor.

-

Procedure:

-

Treat cells (e.g., BV-2) with this compound and/or LPS.

-

Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

-

Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

Analyze the levels of NF-κB p65 subunit in the nuclear and cytoplasmic fractions by Western blotting using specific antibodies. An increase in nuclear p65 indicates activation.

-

Alternatively, use a commercially available NF-κB p65 transcription factor assay kit, which is an ELISA-based method to measure the binding of active NF-κB to a consensus DNA sequence.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preliminary biological screening of a novel compound like this compound.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property [biomolther.org]

- 4. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Isomers of N-Acetyldopamine Dimer-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of N-Acetyldopamine (NADA) dimer-1, a class of bioactive compounds found in various insect species. This document details their chemical structures, quantitative biological activities, and the experimental protocols for their isolation and characterization. Furthermore, it elucidates the key signaling pathways through which these molecules exert their effects.

Introduction to N-Acetyldopamine Dimers

N-acetyldopamine (NADA) is a catecholamine derivative that plays a crucial role in the sclerotization of insect cuticles.[1] Beyond this structural role, oligomers of NADA, particularly dimers, have garnered significant interest in the scientific community due to their diverse pharmacological activities. These dimers are often biosynthesized as racemic mixtures, and emerging research indicates that individual enantiomers can exhibit markedly different biological effects, underscoring the importance of stereochemistry in their therapeutic potential.[2][3]

N-Acetyldopamine dimers have been isolated from various insect sources, including the cast-off shells of cicadas (Periostracum Cicadae), the dung beetle (Catharsius molossus), and the adult hornet (Vespa velutina auraria).[1][4][5] Their reported biological activities include antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory effects, making them promising candidates for further investigation in drug discovery and development.[3][4][5]

Chemical Structures of N-Acetyldopamine Dimer-1 Isomers

The core structure of this compound is typically a 2-(3',4'-dihydroxyphenyl)-1,4-benzodioxane derivative. The isomers arise from variations in the substitution pattern on the benzodioxane ring and the stereochemistry at the chiral centers. Below are the structures of some of the well-characterized isomers.

Figure 1: Key Isomers of this compound

-

(2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane [4]

-

(2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-6-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane

-

Molossusamides A-C (from Catharsius molossus) [5]

-

Cicadamides A and B (from Periostracum cicadae)

Quantitative Data Summary

The biological activities of this compound isomers have been quantified in various assays. The following tables summarize the key findings from the literature.

Table 1: Anti-inflammatory and Antioxidant Activities

| Isomer/Compound | Assay | Target/Cell Line | Result | Reference |

| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethylene)-1,4-benzodioxane | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 cells | More efficient than its aminoethyl analogue | [4] |

| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane | DPPH Radical Scavenging | - | Active | [4] |

| Compound 3, 5, and 7 (from Vespa velutina) | Antioxidant Activity (ROS reduction) | PC12 cells | Stronger than positive control (Vitamin C) at 14 µg/mL | [1] |

| Compound 5 and 6 (from Vespa velutina) | NO Production Inhibition | - | Active | [1] |

| NADD | Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) | LPS-stimulated BV-2 microglia | Attenuates cytokine levels | [6] |

| Compound 4 (from Catharsius molossus) | COX-1 and COX-2 Inhibition | - | Inhibitory effects observed | [5] |

Table 2: Neuroprotective Activity

| Isomer/Compound | Assay | Cell Line | Key Finding | Reference |

| Enantiomer 1a (2S,3R,1''R) | Rotenone-induced cytotoxicity | SH-SY5Y neuroblastoma cells | Significant neuroprotective effects | [2][3] |

| Enantiomer 1b (2R,3S,1''S) | Rotenone-induced cytotoxicity | SH-SY5Y neuroblastoma cells | Inactive | [2][3] |

| Enantiomer 1a (2S,3R,1''R) | Intracellular and mitochondrial ROS reduction | SH-SY5Y neuroblastoma cells | Attenuated oxidative stress | [2][3] |

| Enantiomer 1a (2S,3R,1''R) | Glutathione (B108866) (GSH) levels | SH-SY5Y neuroblastoma cells | Elevated GSH levels | [2][3] |

Table 3: Spectroscopic Data for a Representative Isomer ((2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane)

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | 4.69 (d, 7.11) | - |

| 3 | 5.67 (d, 7.11) | - |

| Aromatic | 6.84–6.73 | - |

| 1'' | 2.69 (t, 7.16) | - |

| 2'' | 3.35 (t, 7.16) | - |

| Acetyl | 1.90 (s), 1.87 (s) | - |

| Note: This is a representative summary. Detailed spectroscopic data can be found in the cited literature.[7] |

Experimental Protocols

Isolation and Purification of N-Acetyldopamine Dimers

The following is a general protocol for the isolation of N-Acetyldopamine dimers from insect material. Specific details may vary depending on the source and the target isomers.

-

Extraction: The dried and powdered insect material (e.g., cicada shells) is extracted with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature. The extraction is usually repeated multiple times to ensure a high yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions enriched with the target dimers are subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: Used for initial separation based on polarity, with a gradient elution system (e.g., chloroform-methanol).

-

Sephadex LH-20 Chromatography: Employed for size exclusion chromatography to separate compounds based on their molecular size.

-

Reversed-Phase Chromatography (C18): Used for finer separation based on hydrophobicity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Preparative HPLC: Used for the final purification of the isolated compounds.

-

Chiral-Phase HPLC: Essential for the separation of enantiomers.[2]

-

-

Structure Elucidation: The structures of the purified isomers are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral molecules.[8]

-

Anti-inflammatory Activity Assay (Inhibition of NO Production)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plates are incubated for another 24 hours.

-

Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Neuroprotective Activity Assay (Rotenone-induced Cytotoxicity)

-

Cell Culture: SH-SY5Y human neuroblastoma cells are maintained in a suitable medium.

-

Treatment: Cells are pre-treated with the N-Acetyldopamine dimer isomers for a specified period.

-

Induction of Cytotoxicity: Rotenone is added to the culture medium to induce mitochondrial dysfunction and oxidative stress.

-

Cell Viability Assessment: Cell viability is measured using an MTT assay or similar methods.

-

Mechanism of Action Studies: To investigate the underlying mechanisms, further assays can be performed, such as:

-

Measurement of intracellular and mitochondrial reactive oxygen species (ROS) using fluorescent probes.

-

Quantification of cellular glutathione (GSH) levels.

-

Western blot analysis to assess the expression levels of proteins in relevant signaling pathways (e.g., Nrf2).[3]

-

Signaling Pathways and Mechanisms of Action

This compound isomers exert their biological effects by modulating specific signaling pathways. The following diagrams illustrate two key pathways identified in recent research.

Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 Signaling Pathway

N-Acetyldopamine dimers have been shown to inhibit neuroinflammation by targeting the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition leads to the downregulation of the NF-κB and NLRP3 inflammasome pathways, resulting in a decrease in the production of pro-inflammatory cytokines.[6]

Enantioselective Activation of the Nrf2 Antioxidant Pathway

The neuroprotective effects of certain N-Acetyldopamine dimer enantiomers are attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. The active enantiomer is thought to interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant genes.[2][3]

Conclusion and Future Directions

The isomers of this compound represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with the intriguing enantioselective effects, highlight the need for further research. Future studies should focus on the total synthesis of these compounds to enable more extensive structure-activity relationship (SAR) studies. Furthermore, preclinical studies in animal models of inflammatory and neurodegenerative diseases are warranted to validate their therapeutic efficacy. The detailed understanding of their mechanisms of action at the molecular level will be crucial for the development of novel drugs based on these fascinating insect-derived molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyldopamine dimers from Oxya chinensis sinuosa attenuates lipopolysaccharides induced inflammation and inhibits cathepsin C activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyldopamine derivatives from the egg cases of the insect Tenodera sinensis Saussure with COX-2 inhibitory activity | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Review of N-Acetyldopamine Dimer-1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyldopamine (NADA), a catecholamine derivative, plays a crucial role in the sclerotization of insect cuticles. Its dimers, particularly N-Acetyldopamine dimer-1 (NADD), have garnered significant scientific interest due to their diverse and potent biological activities. Primarily isolated from medicinal insects such as Periostracum Cicadae and Oxya chinensis sinuosa, these compounds have demonstrated promising neuroprotective, anti-inflammatory, and antioxidant properties.[1] This technical guide provides a comprehensive literature review of the research on this compound, focusing on its biological effects, mechanisms of action, and the experimental methodologies employed in its investigation. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams for enhanced clarity and understanding.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that position it as a promising candidate for further drug development. The primary areas of investigation include its neuroprotective, anti-inflammatory, and antioxidant effects.

Neuroprotective Activity

NADD has shown significant potential in protecting neuronal cells from various insults. Studies have demonstrated its ability to mitigate cytotoxicity induced by neurotoxins.

Table 1: Neuroprotective Activity of this compound

| Cell Line | Neurotoxin | Assay | Endpoint | Result | Citation |

| SH-SY5Y | Rotenone | Cell Viability | Neuroprotection | Enantiomer 1a showed significant neuroprotective effects, while 1b was inactive. | [2] |

Further research is required to establish specific EC50 values for the neuroprotective effects of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of NADD are well-documented, with research highlighting its ability to suppress the production of key inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS).

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Mediator Inhibited | Quantitative Data | Citation |

| BV-2 microglia | LPS | Nitric Oxide (NO) | Dose-dependent inhibition observed at 15, 30, and 60 μM. | [3] |

| BV-2 microglia | LPS | Tumor Necrosis Factor-alpha (TNF-α) | Attenuated production. | [3] |

| BV-2 microglia | LPS | Interleukin-6 (IL-6) | Attenuated production. | [3] |

| RAW264.7 macrophages | LPS | Nitric Oxide (NO) | Compound 2 was more efficient at inhibiting NO production than compound 1. | [1] |

Specific IC50 values for the inhibition of these inflammatory mediators are not consistently reported in the reviewed literature.

Antioxidant Activity

NADD demonstrates notable antioxidant properties, including direct radical scavenging and the ability to reduce oxidative stress in cellular models.

Table 3: Antioxidant Activity of this compound

| Assay | Activity | Quantitative Data | Citation |

| DPPH Radical Scavenging | Radical scavenging activity | Compounds 1 and 2 showed activity. | [1] |

| Thiobarbituric Acid-Reactive Substances (TBARS) | Inhibition of LDL oxidation | Compounds 1 and 2 inhibited Cu2+-mediated, AAPH-mediated, and SIN-1-mediated LDL oxidation. | [1] |

| Cellular Reactive Oxygen Species (ROS) | Reduction of intracellular ROS | Compound 1a attenuated intracellular and mitochondrial ROS in SH-SY5Y cells. | [2] |

Specific IC50 values for antioxidant activities are not consistently reported in the reviewed literature.

Receptor Binding Affinity

The mechanism of action for the anti-inflammatory effects of NADD involves direct interaction with key signaling proteins.

Table 4: Receptor Binding Affinity of this compound

| Target Protein | Assay | Affinity Metric (KD) | Value | Citation |

| TLR4-MD2 protein complex | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 8.8 μM | [3] |

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways.

Keap1-Nrf2 Antioxidant Response Pathway

NADD has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. The enantiomer 1a was found to activate Nrf2, suggesting a potential mechanism for its neuroprotective effects by enhancing the expression of antioxidant enzymes.[2] Molecular docking studies indicate that this activation may occur through interaction with Keap1, the repressor of Nrf2.[2]

References

- 1. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researcherslinks.com [researcherslinks.com]

Unlocking the Therapeutic Promise of N-Acetyldopamine Dimer-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine dimer-1 (NADD-1), a naturally occurring compound predominantly isolated from insect sources, is emerging as a promising scaffold for the development of novel therapeutics. This technical guide synthesizes the current understanding of NADD-1's multifaceted pharmacological activities, with a primary focus on its neuroprotective, anti-inflammatory, and antioxidant properties. We delve into the stereospecific mechanisms of action, detailing its interaction with key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) pathways. This document provides a comprehensive overview of the experimental evidence, presents quantitative data in a structured format, and outlines detailed experimental protocols to facilitate further research and development in this exciting area.

Introduction

The quest for novel bioactive compounds has led researchers to explore diverse natural sources. Insects, with their complex defense and structural systems, have proven to be a rich reservoir of unique chemical entities. Among these, N-acetyldopamine dimers have garnered significant attention for their therapeutic potential. These molecules, formed by the dimerization of N-acetyldopamine, play a crucial role in the sclerotization and melanization of insect cuticles.[1] Beyond their physiological role in insects, specific dimers, such as this compound, exhibit potent pharmacological effects in mammalian systems, positioning them as attractive candidates for drug discovery programs targeting a range of pathologies, from neurodegenerative diseases to inflammatory disorders.

This guide focuses on the enantiomerically specific and therapeutically relevant activities of this compound, providing a technical foundation for researchers and drug development professionals.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is multifaceted, with robust preclinical evidence supporting its efficacy in several key areas. A critical aspect of its activity is its stereoselectivity, where different enantiomers exhibit distinct biological effects.

Neuroprotection

One of the most significant therapeutic applications of this compound lies in its neuroprotective capabilities, particularly relevant for neurodegenerative diseases like Parkinson's disease.

Enantioselective Activity: Research has demonstrated that the neuroprotective effects are enantiomer-specific. The (2S,3R,1''R) enantiomer, hereafter referred to as 1a , exhibits significant neuroprotective activity, while its (2R,3S,1''S) counterpart, 1b , is inactive.[2][3]

Mechanism of Action: The neuroprotective effect of enantiomer 1a is primarily mediated through the activation of the Nrf2 signaling pathway, a master regulator of antioxidant responses.[2][3]

-

Nrf2 Activation: Enantiomer 1a activates Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-dependent genes.[2][3]

-

Keap1 Interaction: Molecular docking studies suggest that enantiomer 1a has a stronger interaction with Keap1, the cytosolic repressor of Nrf2, leading to the dissociation and subsequent activation of Nrf2.[2][3]

-

Reduction of Oxidative Stress: This activation results in the attenuation of oxidative stress by reducing intracellular and mitochondrial reactive oxygen species (ROS) and elevating levels of glutathione (B108866) (GSH).[2][3]

These findings underscore the potential of stereochemically defined this compound enantiomers as neuroprotective agents.[2][3]

Anti-Inflammatory and Anti-Neuroinflammatory Effects

Chronic inflammation and neuroinflammation are key pathological features of numerous diseases. This compound has demonstrated potent anti-inflammatory and anti-neuroinflammatory properties.

Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.[4][5]

-

TLR4 Inhibition: Surface plasmon resonance assays and molecular docking have shown that this compound directly binds to the TLR4-MD2 complex, inhibiting downstream signaling.[4][5]

-

NF-κB and MAPK Pathway Suppression: By inhibiting TLR4, it suppresses the activation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] This leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

-

Cytokine Reduction: Consequently, the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), is significantly decreased in lipopolysaccharide (LPS)-stimulated microglia and macrophages.[4][5][6][7]

-

NLRP3 Inflammasome Inhibition: this compound also downregulates the protein levels of components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1, further dampening the inflammatory response.[4][5]

These actions collectively contribute to its potential in treating inflammatory conditions, including neuroinflammation and ulcerative colitis.[4][8]

Antioxidant Activity

In addition to the Nrf2-mediated antioxidant response, this compound exhibits direct antioxidant properties.

-

Radical Scavenging: It has been shown to possess 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity.[6]

-

Inhibition of LDL Oxidation: The dimer can inhibit Cu2+-mediated, AAPH-mediated, and SIN-1-mediated low-density lipoprotein (LDL) oxidation.[6]

-

ROS Reduction: It effectively reduces the generation of reactive oxygen species (ROS) in various cell lines, including PC12 and RAW264.7 cells.[6][9]

Other Potential Therapeutic Applications

-

Antithrombotic Effects: Certain N-acetyldopamine dimers have been found to possess antithrombotic properties, inhibiting Factor Xa and platelet aggregation with a low risk of bleeding.[2]

-

Cathepsin C Inhibition: One N-acetyldopamine dimer, DAB1, has been shown to inhibit cathepsin C activity, suggesting its potential in inflammatory diseases where this enzyme is implicated.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and related dimers.

Table 1: Neuroprotective and Antioxidant Activity of N-Acetyldopamine Dimer Enantiomers

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| Enantiomer 1a | Rotenone-induced cytotoxicity | SH-SY5Y | Not specified | Significant neuroprotection | [3] |

| Enantiomer 1b | Rotenone-induced cytotoxicity | SH-SY5Y | Not specified | Inactive | [3] |

| Dimer 3 | ROS Production | PC12 | 14 µg/mL | Greater antioxidant activity than Vitamin C | [9] |

| Dimer 5 | ROS Production | PC12 | 14 µg/mL | Greater antioxidant activity than Vitamin C | [9] |

| Dimer 7 | ROS Production | PC12 | 14 µg/mL | Greater antioxidant activity than Vitamin C | [9] |

Table 2: Anti-inflammatory Activity of N-Acetyldopamine Dimers

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| NADD | LPS-induced NO production | BV-2 | 15 µM, 30 µM, 60 µM | Concentration-dependent inhibition | [4] |

| NADD | LPS-induced IL-6 production | BV-2 | 15 µM, 30 µM, 60 µM | Concentration-dependent suppression | [4] |

| NADD | LPS-induced TNF-α production | BV-2 | 15 µM, 30 µM, 60 µM | Concentration-dependent suppression | [4] |

| DAB1 | LPS-induced NO production | RAW 264.7 | 100-250 µM | Reduction in NO production | [7] |

| DAB1 | LPS-induced TNF-α production | RAW 264.7 | Not specified | 1.3-fold lower production | [7] |

| DAB1 | LPS-induced PGE2 production | RAW 264.7 | Not specified | 1.4-fold reduction | [7] |

| Dimer 2 | LPS-induced NO production | RAW 264.7 | Not specified | Inhibition of NO production | [6] |

| Dimer 5 | NO Production | RAW 264.7 | 30 µg/mL | Inhibition of NO production | [9] |

| Dimer 6 | NO Production | RAW 264.7 | 30 µg/mL | Inhibition of NO production | [9] |

Table 3: Cathepsin C Inhibitory Activity

| Compound | Parameter | Value | Reference |

| DAB1 | Ki | 71.56 ± 10.21 µM | [7] |

| DAB1 | Kis | 133.55 ± 18.2 µM | [7] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the molecular interactions and research methodologies.

Caption: Nrf2-Mediated Neuroprotection by NADD-1a.

Caption: Anti-inflammatory Mechanism of NADD-1.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture

-

SH-SY5Y Neuroblastoma Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

BV-2 Microglial Cells: Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.

-

RAW 264.7 Macrophages: Grown in DMEM containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

Neuroprotection Assay (Rotenone-Induced Cytotoxicity)

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound enantiomers for 1 hour.

-

Induction of Cytotoxicity: Add rotenone (B1679576) (final concentration, e.g., 30 µM) to the wells and incubate for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Measurement of Intracellular ROS

-

Cell Seeding and Treatment: Seed BV-2 or SH-SY5Y cells in 6-well plates or 96-well black plates. Treat with this compound for 1 hour, followed by co-treatment with an inducing agent (e.g., 1 µg/mL LPS) for 24 hours.

-

Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Analysis:

-

Fluorescence Microscopy: Wash the cells with PBS and observe the fluorescence using a fluorescence microscope.

-

Fluorometry: After washing, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Western Blot Analysis

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using the bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-TLR4, anti-NF-κB p65, anti-NLRP3, anti-Nrf2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Collection: Collect the cell culture supernatants after treatment.

-

Assay Procedure: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Surface Plasmon Resonance (SPR) Assay

-

Immobilization: Immobilize recombinant TLR4-MD2 protein onto a CM5 sensor chip.

-

Binding Analysis: Inject various concentrations of this compound over the chip surface.

-

Data Acquisition: Measure the binding response in real-time.

-

Kinetic Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants and calculate the equilibrium dissociation constant (KD).

Conclusion and Future Directions

This compound represents a compelling natural product scaffold with significant therapeutic potential, particularly in the realms of neurodegenerative and inflammatory diseases. The enantioselective activation of the Nrf2 pathway and the direct inhibition of the TLR4 inflammatory signaling cascade are key mechanisms that warrant further investigation. The data synthesized in this guide highlight the promise of this compound class and provide a roadmap for future research.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound analogs.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.

-

In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models of disease.

-

Total Synthesis: To enable the scalable and stereocontrolled production of promising enantiomers for further development.

The continued exploration of this compound and its derivatives holds the potential to deliver novel and effective treatments for a range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Chiral Separation of N-Acetyldopamine Dimer-1 Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyldopamine dimer-1, a compound derived from the neurotransmitter dopamine, exists as a pair of enantiomers. Recent research has highlighted the stereoselective bioactivity of these enantiomers, with one exhibiting significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, while the other is inactive[1]. This enantioselective activity underscores the critical importance of effective chiral separation methods for both analytical and preparative purposes in neuroscience research and drug development. These application notes provide a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), a widely used and effective technique for resolving chiral compounds[2][3][4][5].

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP)[3][4][6]. The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a variety of chiral compounds[2][7].

Experimental Protocols

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a starting point for the development of a robust HPLC method for the separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase column is recommended as a starting point. Examples include:

-

Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

-

Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and a basic additive such as diethylamine (B46881) (DEA).

-

Sample: A solution of racemic this compound dissolved in the mobile phase or a compatible solvent.

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral HPLC separation.

| Parameter | Recommended Condition | Notes |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Other polysaccharide-based columns can also be screened. |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | The ratio of n-hexane to IPA can be adjusted to optimize retention and resolution. The DEA is added to improve peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Can be adjusted to optimize separation time and efficiency. |

| Column Temperature | 25 °C | Temperature can influence selectivity; it is recommended to keep it constant. |

| Detection Wavelength | 280 nm | Or as determined by the UV spectrum of this compound. |

| Injection Volume | 10 µL | Should be adjusted based on sample concentration and detector sensitivity. |

| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |

3. Data Analysis

-

Retention Time (tR): The time taken for each enantiomer to elute from the column.

-

Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

-

Enantiomeric Excess (ee%): Calculated using the peak areas of the two enantiomers: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Alternative Method: Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, particularly for charged or polar molecules[2][3][8].

1. Instrumentation and Materials

-

CE System: Equipped with a high-voltage power supply, a capillary cartridge, and a suitable detector (e.g., UV-Vis).

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

-

Chiral Selector: Beta-cyclodextrin (β-CD) or its derivatives[8][9].

-

Background Electrolyte (BGE): A buffer solution, for example, 50 mM phosphate (B84403) buffer at pH 3.0 containing 12 mM β-CD[8].

2. Electrophoretic Conditions

| Parameter | Recommended Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| BGE | 50 mM Phosphate buffer (pH 3.0) with 12 mM β-CD |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | 214 nm or 280 nm |

Data Presentation

Table 1: Hypothetical Chromatographic Data for Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Retention Time (tR) (min) | Peak Area | Resolution (Rs) |

| Enantiomer 1 | 12.5 | 50000 | \multirow{2}{*}{1.8} |

| Enantiomer 2 | 15.2 | 51000 |

Note: This data is illustrative and will vary depending on the exact experimental conditions.

Visualizations

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

Caption: Key factors influencing the chiral separation of enantiomers.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Separating mirrored molecules – Chiralpedia [chiralpedia.com]

- 6. Preparation of Two New Diasteromeric Chiral Stationary Phases Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid and (R)- or (S)-1-(1-Naphthyl)ethylamine and Chiral Tethering Group Effect on the Chiral Recognition | MDPI [mdpi.com]

- 7. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral CE separation of dopamine-derived neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of N-Acetyldopamine Dimer-1 from Cicadae Periostracum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicadae Periostracum, the shed exoskeleton of the cicada, is a traditional medicine with a rich history of use in treating various ailments, including inflammatory conditions and insomnia.[1][2] Modern phytochemical analysis has revealed that many of its therapeutic effects can be attributed to a class of compounds known as N-acetyldopamine dimers.[1][2][3][4] These dimers, including various isomers and stereoisomers, have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Notably, specific enantiomers of these dimers have been shown to exhibit selective biological activity, such as the neuroprotective effects mediated through the Nrf2 signaling pathway.[5][6]

This document provides a detailed protocol for the extraction and isolation of N-acetyldopamine dimer-1 and related dimers from Cicadae Periostracum, compiled from established research methodologies.[1][7][8] The protocol is intended to provide a comprehensive guide for researchers seeking to isolate these bioactive compounds for further pharmacological investigation and drug development.

Data Presentation: Extraction and Isolation Parameters

The following table summarizes quantitative data and key experimental parameters for the extraction and isolation of N-acetyldopamine dimers from Cicadae Periostracum, based on published literature. Due to the variability in reporting across different studies, ranges and multiple examples are provided.

| Parameter | Value / Method | Source |

| Starting Material | Dried powders of Cicadae Periostracum | [7] |

| Initial Extraction Solvents | - Methanol (B129727) (MeOH) at room temperature | [7] |

| - 90% Ethanol (B145695) (EtOH) | [5][8] | |

| - 70% Methanol | [2] | |

| - EtOH/H2O (4:1) | [7] | |

| Extraction Method | - Soaking and extraction at room temperature (e.g., 3 x 24h) | [7] |

| - Bioassay-guided fractionation | [5][8] | |

| Initial Purification | - Partitioning with Petroleum Ether | [9] |

| Column Chromatography (CC) | - Silica (B1680970) Gel (40-60 µm) | [7] |

| - MCI gel CHP 20P (75-150 µm) | [7] | |

| - YMC GEL ODS-A-HG (12 nm S-50 µm) | [7] | |

| - Sephadex LH-20 | [7] | |

| High-Performance Liquid Chromatography (HPLC) | - Semi-preparative: YMC-Pack ODS-A column (250 mm × 10 mm, 5 µm) | [7] |

| - Analytical/Chiral: Daicel Chiralpak IC column (250 mm × 4.6 mm, 5 µm) | [7] | |

| Mobile Phase (HPLC) | - Methanol/Water gradients (e.g., 70:30, 65:35) | [7] |

| Flow Rate (Semi-preparative HPLC) | 3 mL/min | [7] |

| Isolated Compounds | - Cicadamides A and B | [7] |

| - Ten new N-acetyldopamine dimers (Cicadamide C1–C10) | [1][10] | |

| - Enantiomers of N-acetyldopamine dimers | [5][6] |

Experimental Protocols

This section outlines a detailed, synthesized methodology for the extraction and isolation of N-acetyldopamine dimers.

Preparation of Starting Material

-

Obtain dried Cicadae Periostracum.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

Solvent Extraction

-

Weigh the powdered Cicadae Periostracum (e.g., 5 kg).[7]

-

Macerate the powder in methanol at room temperature. A common ratio is 1:9 (w/v) (e.g., 5 kg of powder in 45 L of methanol).[7]

-

Allow the mixture to stand for 24 hours with occasional stirring.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.[7]

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

A secondary extraction of the residue can be performed with a mixture of ethanol and water (e.g., 4:1) to capture a broader range of compounds.[7]

Fractionation of the Crude Extract

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Concentrate each fraction to dryness. The N-acetyldopamine dimers are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol fractions).

Column Chromatography Purification

-

Subject the enriched fraction to column chromatography using a stationary phase such as silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the target dimers.

-

Pool the fractions containing similar compounds.

-

Further purify the pooled fractions using other chromatographic techniques such as Sephadex LH-20 (for size exclusion) or MCI gel (reversed-phase).[7]

High-Performance Liquid Chromatography (HPLC) Isolation

-